7-methyl-5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as substituted anilines and cyclic anhydrides, followed by cyclization and sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and sulfonyl-containing compounds. Examples include:
- 5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE
- 7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE .
Uniqueness
The uniqueness of 5-METHANESULFONYL-7-METHYL-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7-methyl-5-methylsulfonyl-N-[2-(propan-2-ylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)23-21(26)16-7-5-6-8-17(16)24-22(27)20-11-12-25(31(4,28)29)18-13-15(3)9-10-19(18)30-20/h5-10,13-14,20H,11-12H2,1-4H3,(H,23,26)(H,24,27) |
InChI Key |
NEVPOKLOAQGSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.